molecular formula C25H31ClN2O7 B609204 Moexiprilat hydrochloride CAS No. 82586-57-0

Moexiprilat hydrochloride

Número de catálogo: B609204
Número CAS: 82586-57-0
Peso molecular: 506.98
Clave InChI: ZVLZMESUJYRKKI-ZAFWUOJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moexiprilat hydrochloride is a pharmacologically active compound derived from the prodrug moexipril. It is a non-sulfhydryl containing angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. By inhibiting ACE, this compound helps relax blood vessels, thereby lowering blood pressure and reducing the risk of strokes, heart attacks, and kidney problems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Moexiprilat hydrochloride is synthesized from moexipril through hydrolysis of an ethyl ester group. The synthesis involves the following steps:

    Formation of Moexipril: The initial step involves the synthesis of moexipril, which is achieved through a series of chemical reactions including esterification and amidation.

    Hydrolysis: Moexipril is then hydrolyzed to form moexiprilat.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Análisis De Reacciones Químicas

Types of Reactions

Moexiprilat hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of interest is this compound, which is formed from the hydrolysis of moexipril. Other minor products may include by-products from incomplete reactions or side reactions .

Aplicaciones Científicas De Investigación

Moexiprilat hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Moexiprilat hydrochloride exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, moexiprilat increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Moexiprilat hydrochloride is unique due to its non-sulfhydryl structure, which reduces the risk of certain side effects associated with sulfhydryl-containing ACE inhibitors. Additionally, its pharmacokinetic profile, including bioavailability and metabolism, distinguishes it from other ACE inhibitors .

Actividad Biológica

Moexiprilat hydrochloride, a prodrug of moexipril, is primarily utilized as an antihypertensive agent through its action as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into the biological activity, pharmacodynamics, clinical efficacy, and relevant case studies surrounding moexiprilat.

Moexiprilat functions by inhibiting ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, moexiprilat leads to:

  • Decreased vasoconstriction : This results in lower blood pressure.
  • Increased plasma renin activity : The inhibition of angiotensin II formation stimulates renin release.
  • Reduced aldosterone secretion : Lower levels of aldosterone decrease sodium and water reabsorption, contributing to blood pressure reduction.

Moexiprilat exhibits a significantly higher potency than its precursor moexipril, with an IC50 value of approximately 2.1 nM compared to 2700 nM for moexipril .

Pharmacokinetics

The pharmacokinetics of moexiprilat are characterized by:

  • Bioavailability : Approximately 13% following oral administration of moexipril.
  • Volume of Distribution : About 183 L, indicating extensive distribution in tissues .
  • Protein Binding : Approximately 50% protein-bound in plasma.
  • Half-Life : Moexiprilat has a half-life ranging from 2 to 9 hours, which supports once-daily dosing .

Clinical Efficacy

Moexipril has been extensively studied for its effectiveness in managing hypertension. Key findings from clinical trials include:

  • Systolic and Diastolic Blood Pressure Reduction : In placebo-controlled trials, doses ranging from 7.5 mg to 30 mg resulted in significant reductions in sitting diastolic blood pressure (SDBP) by up to 11 mmHg compared to placebo .
  • Long-Term Studies : A combination therapy with hydrochlorothiazide (HCTZ) showed enhanced efficacy, with reductions in SDBP observed over extended periods .

Table 1: Summary of Clinical Studies on Moexipril

Study TypeDurationDose Range (mg)SDBP Reduction (mmHg)Response Rate (%)
Placebo-Controlled8-12 weeks7.5 - 304 - 1148 - 61
Add-On Therapy8 weeks7.5 - 15Similar to comparatorNot specified
Combination TherapyVariableHCTZ + MoexiprilUp to -7.6Not specified

Case Studies

A notable case study examined the efficacy and safety profile of moexipril in patients with resistant hypertension. The study indicated that moexipril effectively lowered blood pressure when combined with other antihypertensive agents, demonstrating its role as a valuable component in multi-drug regimens .

In another investigation focusing on renal hypertensive rats, moexiprilat was shown to significantly reduce blood pressure in a dose-dependent manner, further supporting its clinical application in hypertensive populations .

Safety and Side Effects

Moexiprilat is generally well-tolerated; however, common side effects may include:

  • Cough
  • Hyperkalemia
  • Dizziness

Preclinical studies have indicated that the combination of moexipril and HCTZ is safe without significant adverse effects noted at therapeutic doses .

Propiedades

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7.ClH/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32;/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32);1H/t15-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLZMESUJYRKKI-ZAFWUOJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231903
Record name Moexiprilat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-57-0
Record name Moexiprilat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexiprilat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOEXIPRILAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BP281YEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moexiprilat hydrochloride
Reactant of Route 2
Moexiprilat hydrochloride
Reactant of Route 3
Moexiprilat hydrochloride
Reactant of Route 4
Moexiprilat hydrochloride
Reactant of Route 5
Moexiprilat hydrochloride
Reactant of Route 6
Moexiprilat hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.